2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide
Description
2-((4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide is a heterocyclic compound featuring a dihydropyrazine core fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The structure includes a thioether linkage (-S-) connecting the dihydropyrazinone ring to an N-phenylacetamide group.
Key structural attributes:
- Dihydropyrazinone core: The 3-oxo-3,4-dihydropyrazine ring introduces hydrogen-bonding capacity and planar rigidity, which may influence binding to biological targets.
- N-Phenylacetamide substituent: The phenyl group contributes to π-π stacking interactions, while the acetamide moiety offers hydrogen-bonding sites.
Synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclizations, as seen in analogous compounds (e.g., triazole and quinazolinone derivatives). Spectral characterization (IR, NMR, MS) confirms structural integrity, with diagnostic peaks for C=O (~1660–1680 cm⁻¹ in IR), NH stretches (~3150–3400 cm⁻¹), and aromatic proton resonances in NMR.
Properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c24-18(22-14-4-2-1-3-5-14)13-28-19-20(25)23(9-8-21-19)15-6-7-16-17(12-15)27-11-10-26-16/h1-9,12H,10-11,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOWMEMPUUVOQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CN=C(C3=O)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 398.44 g/mol . The structure features a dihydrobenzo[b][1,4]dioxin moiety linked to a pyrazine derivative through a thioether bond. This structural complexity is believed to contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of compounds containing the dihydrobenzo[b][1,4]dioxin scaffold exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit Poly(ADP-ribose) polymerase 1 (PARP1) , an important target in cancer therapy. The IC50 values for related compounds range from 0.082 μM to 12 μM , indicating potent inhibitory effects on PARP1 activity .
The biological activity of this compound is likely mediated through the inhibition of DNA repair pathways. By inhibiting PARP1, the compound may enhance the cytotoxicity of DNA-damaging agents used in cancer treatment.
Synthesis and Evaluation
A study conducted on novel derivatives of dihydrobenzo[b][1,4]dioxin revealed that modifications at various positions significantly affected their biological activities. For example, the introduction of different substituents led to variations in PARP1 inhibition potency .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis highlighted that specific modifications on the phenyl and dioxin rings could either enhance or diminish biological activity. The presence of electron-withdrawing groups was found to improve potency against PARP1 .
Data Table: Summary of Biological Activities
| Compound | Structure | PARP1 IC50 (μM) | Activity |
|---|---|---|---|
| 2 | Dihydrobenzo[b][1,4]dioxin derivative | 5.8 ± 0.10 | Moderate |
| 3 | Related compound | 12 ± 1.6 | Low |
| 10 | Optimized analogue | 0.88 ± 0.090 | High |
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s dihydropyrazinone core differs from triazoles and quinazolinones, which exhibit distinct electronic profiles. Triazoles (e.g., compound in) are more rigid and may exhibit tautomerism, while quinazolinones offer additional hydrogen-bonding sites via the sulfamoyl group. The tetrahydroimidazopyridine derivative features a fused bicyclic system with ester and nitrophenyl groups, enhancing polarity but reducing lipophilicity compared to the benzo[1,4]dioxin moiety.
In contrast, the 4-ethyl substituent in the triazole analog may sterically hinder interactions. Sulfamoyl and nitro groups (in and) introduce polar functional groups, likely increasing water solubility but reducing membrane permeability compared to the target compound’s benzo[1,4]dioxin.
Spectral Data :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
